5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
5-Azaspiro[23]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a chemical compound with a unique structure that combines a spirocyclic framework with a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the carboxylic acid and trifluoroacetic acid groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism by which 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
5-Azaspiro[2.3]hexane-1-carboxylic acid; trifluoroacetic acid
Benzyl N-{5-azaspiro[2.3]hexan-1-yl}carbamate; trifluoroacetic acid
5-Azaspiro[2.3]hexane; trifluoroacetic acid
Uniqueness: 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its unique arrangement of atoms may offer distinct advantages in certain applications.
Properties
IUPAC Name |
5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5(9)4-1-6(4)2-7-3-6;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOASLRFJPWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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